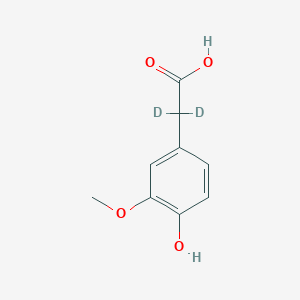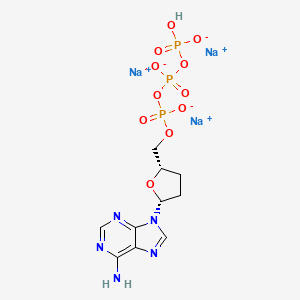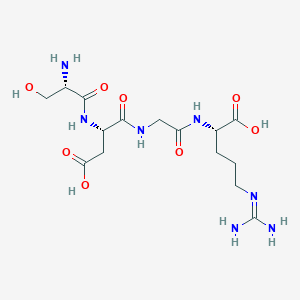![molecular formula C26H29K4N3O10 B12409643 N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt, also known as BAPTA-APM, is a chemical compound widely used in scientific research. It is a derivative of BAPTA, a well-known calcium chelator, and is designed to have specific properties that make it useful in various applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(carboxymethyl)amino and 5-methylphenoxy intermediates.
Coupling Reaction: These intermediates are then coupled with 2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethanol under specific conditions to form the core structure.
Functionalization: The core structure is further functionalized by introducing the aminopropyl and carboxymethyl groups.
Salt Formation: Finally, the tetrapotassium salt is formed by neutralizing the compound with potassium hydroxide.
The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction can produce reduced forms with altered properties.
Aplicaciones Científicas De Investigación
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in cellular and molecular biology to investigate calcium signaling pathways and intracellular calcium dynamics.
Medicine: Utilized in pharmacological research to develop new drugs targeting calcium-related disorders.
Industry: Applied in various industrial processes where precise control of calcium ion concentrations is required.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate calcium ions. By binding to calcium ions, it can modulate calcium-dependent processes and pathways. This makes it a valuable tool for studying calcium signaling and related mechanisms in biological systems. The molecular targets include calcium-binding proteins and enzymes involved in calcium homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
BAPTA: The parent compound, widely used as a calcium chelator.
EGTA: Another calcium chelator with different binding properties.
EDTA: A general chelating agent used for various metal ions.
Uniqueness
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt is unique due to its specific structure, which provides enhanced selectivity and binding affinity for calcium ions. This makes it particularly useful in applications where precise control of calcium ion concentrations is critical.
Propiedades
Fórmula molecular |
C26H29K4N3O10 |
|---|---|
Peso molecular |
699.9 g/mol |
Nombre IUPAC |
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C26H33N3O10.4K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;;;;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4 |
Clave InChI |
KQVVJEZWKUHNGT-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)



![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)




